Butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester
Overview
Description
“Butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester” is a chemical compound that has been used in various studies. It has been used as a methionine supplement in dietary supplementation . It is also known as 2-Hydroxy-4-(methylthio)butyric Acid Isopropyl Ester or HMBi .
Physical And Chemical Properties Analysis
“Butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester” is a light brown liquid. It does not react rapidly with air or water .Scientific Research Applications
Synthesis and Characterization as Anionic Surfactants
Butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester (HMTBA), a commonly used animal feed additive, has been explored for synthesizing anionic surfactants. These surfactants, created by attaching a straight-chain fatty acid containing 12 or 16 carbon atoms to HMTBA, show potential in lowering surface tension and improving wetting performance, which could have practical applications in various industrial processes (Yu et al., 2015).
Role in Synthesizing Glufosinate
HMTBA has been utilized in the synthesis of Glufosinate, an important herbicide. The synthesis involves hydroformylation-amidocarbonylation of methylvinylphosphinate, where HMTBA plays a crucial role in the process, demonstrating its utility in agricultural chemistry (Sakakura et al., 1991).
Applications in Dairy Cow Nutrition
In dairy science, HMTBA has shown significance in improving methionine availability in plasma of dairy cows. This derivative has been tested for its metabolic fate and bioavailability, indicating its potential as a new source of methionine for ruminants, essential for milk protein synthesis (Graulet et al., 2005).
Enhancing Splanchnic Amino Acid Metabolism
Studies have also focused on the effects of HMTBA supplementation on splanchnic amino acid metabolism and essential amino acid mobilization in postpartum transition dairy cows. The research indicates its role in improving the metabolic health and productivity of dairy cows during the critical postpartum period (Dalbach et al., 2011).
Safety And Hazards
properties
IUPAC Name |
methyl 2-hydroxy-4-methylsulfanylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-9-6(8)5(7)3-4-10-2/h5,7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNICVDUAZVFBFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437433 | |
Record name | Butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester | |
CAS RN |
52703-96-5 | |
Record name | Butanoic acid, 2-hydroxy-4-(methylthio)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-hydroxy-4-(methylsulfanyl)butanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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